Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate
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Overview
Description
®-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and an aminopyrazine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Aminopyrazine Moiety: The aminopyrazine group can be introduced via a nucleophilic substitution reaction, where a halogenated pyrazine derivative reacts with the piperidine intermediate.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods
Industrial production of ®-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazine ring, converting it to a dihydropyrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, ®-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate is investigated for its potential to treat various diseases. Its interactions with enzymes and receptors are of particular interest in the development of drugs for conditions such as cancer and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in applications such as coatings, adhesives, and sensors.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrazine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate: Lacks the ®-configuration, which can affect its biological activity and interactions.
tert-Butyl 3-((6-chloropyrazin-2-yl)oxy)piperidine-1-carboxylate: Contains a chlorine atom instead of an amino group, leading to different chemical reactivity and biological properties.
tert-Butyl 3-((6-methylpyrazin-2-yl)oxy)piperidine-1-carboxylate: The presence of a methyl group can influence the compound’s steric and electronic properties.
Uniqueness
®-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with a wide range of molecular targets makes it a valuable compound for scientific research and drug development.
Properties
IUPAC Name |
tert-butyl 3-(6-aminopyrazin-2-yl)oxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-14(2,3)21-13(19)18-6-4-5-10(9-18)20-12-8-16-7-11(15)17-12/h7-8,10H,4-6,9H2,1-3H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHFUWYGGUNZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC(=CN=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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